molecular formula C11H10ClN3S B1472093 4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline CAS No. 1042129-35-0

4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline

Cat. No. B1472093
CAS RN: 1042129-35-0
M. Wt: 251.74 g/mol
InChI Key: SXSKATYKJZYELT-UHFFFAOYSA-N
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Description

The compound “4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline” is a derivative of pyrimidine, a common heterocyclic compound found in many natural products and synthetic drugs . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Chemical Reactions Analysis

The chemical reactions involving “4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline” are likely to involve nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Future Directions

The future directions in the research of pyrimidine derivatives like “4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline” could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

4-(2-chloro-5-methylpyrimidin-4-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-7-6-14-11(12)15-10(7)16-9-4-2-8(13)3-5-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSKATYKJZYELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1SC2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline

Synthesis routes and methods

Procedure details

Sodium hydroxide (2.38 g, 5.9 mmol) was dissolved in water (10 mL), 4-aminothiophenol (6.77 g, 5 4 mmol) was added as a solution in methanol (25 mL) and the reaction was stirred at room temperature for 30 minutes. 2,4-Dichloro-5-methylpyrimidine (7.05 g, 4 3 mmol) was slowly added as a solution in methanol (25 mL) and the reaction was stirred at room temperature for a further 1 hour during which time a precipitate formed. This precipitate was isolated by filtration, washed with minimum ice cold diethyl ether and dried under vacuum to give 4-[(2-chloro-5-methylpyrimidin-4-yl)thio]aniline (8.49 g, 92%).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline
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4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline
Reactant of Route 4
4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline
Reactant of Route 5
4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline
Reactant of Route 6
4-[(2-Chloro-5-methylpyrimidin-4-yl)thio]aniline

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